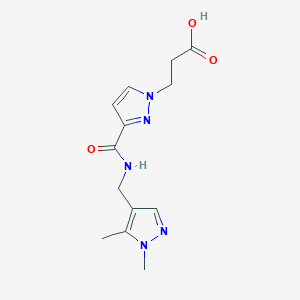![molecular formula C10H10N4O5 B3070849 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid CAS No. 1006441-81-1](/img/structure/B3070849.png)
5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid
Overview
Description
The compound “5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid” is a complex organic molecule that contains several functional groups, including a carboxylic acid group, a nitro group, and two heterocyclic rings (pyrazole and isoxazole). These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would feature a 5-membered isoxazole ring and a 5-membered pyrazole ring, both of which are heterocycles containing nitrogen atoms. The isoxazole ring would be substituted with a methyl group and a carboxylic acid group, while the pyrazole ring would be substituted with a methyl group and a nitro group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group and the carboxylic acid group, both of which are quite reactive. The nitro group can participate in reduction reactions, while the carboxylic acid group can undergo various reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar, and it might be soluble in polar solvents. The nitro group could potentially make the compound explosive under certain conditions .Scientific Research Applications
1. Hydrogen-bonded Chains and Sheets
Molecules of a related compound, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, exhibit a polarized structure and are linked into chains and sheets by hydrogen bonds. This demonstrates the compound's potential in forming structured molecular assemblies (Portilla et al., 2007).
2. Scaffold for Highly Functionalized Isoxazoles
The synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles shows the role of similar compounds as scaffolds for producing highly functionalized isoxazoles, which can have various applications in chemical research (Martins et al., 2002).
3. Structural and Spectral Studies
Research focused on similar compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provides insights into the structural and spectral characteristics of these compounds, which is crucial for understanding their behavior in various applications (Viveka et al., 2016).
4. Antimicrobial Activity
Some derivatives of pyrazole-3-carboxylate, similar to the compound , have been synthesized and shown to have antimicrobial activities. This suggests potential biomedical applications for these compounds (Siddiqui et al., 2013).
5. Coordination Complexes and Polymers
Studies on pyrazole-dicarboxylate acid derivatives, closely related to the compound , have been used to synthesize and characterize mononuclear CuII/CoII coordination complexes. This highlights their utility in the synthesis of complex inorganic structures (Radi et al., 2015).
6. Use in Synthesis of Heterocyclic Dyes
Research on 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a related compound, in the synthesis of heterocyclic dyes shows the potential of similar compounds in dye manufacturing and textile applications (Tao et al., 2019).
Safety and Hazards
As with any chemical compound, handling “5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid” would require appropriate safety precautions. The nitro group in particular can be hazardous, as nitro compounds can be explosive. Additionally, the compound could potentially be harmful if ingested, inhaled, or in contact with the skin .
Future Directions
properties
IUPAC Name |
5-methyl-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O5/c1-5-3-8(14(17)18)11-13(5)4-7-6(2)19-12-9(7)10(15)16/h3H,4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZDOCAYXXHKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



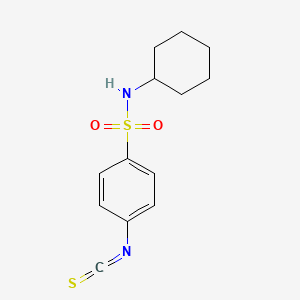
![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)
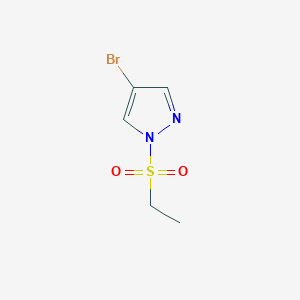
![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070795.png)
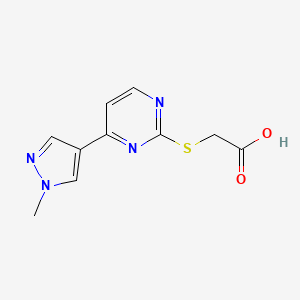
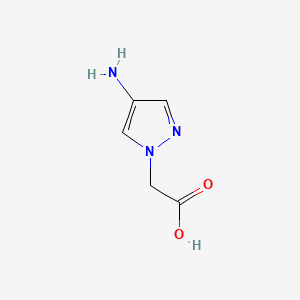
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)

![methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B3070832.png)
![1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3070842.png)



